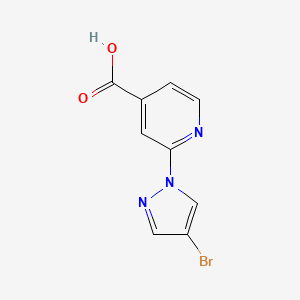
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid
Overview
Description
2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid (2-BPI) is an organic compound that has been used for a variety of scientific research applications. It is a derivative of isonicotinic acid, a compound found in many plants and animals, and is used as a building block in the synthesis of a variety of molecules. 2-BPI has been studied extensively in the past few decades and is being used in various fields of research, including biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis of Complex Molecules
The compound has been a precursor in the synthesis of complex molecules, particularly tridentate ligands for transition metals. J. Elhaïk and colleagues (2007) described the synthesis routes leading to 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine from 2,6-dihydroxy-isonicotinic acid, showcasing the compound's role in forming new derivatives for transition metal coordination Elhaïk et al., 2007.
Development of Luminescent Materials
In the realm of luminescent materials, isonicotinic acid derivatives have been utilized to construct heteronuclear molecular boxes with interesting luminescent and magnetic properties. B. Tzeng et al. (2021) reported the formation of supramolecular structures with Re(I)-Cu(II) displaying notable luminescence, demonstrating the potential of related compounds in optical applications Tzeng et al., 2021.
Creation of Metal-Organic Frameworks (MOFs)
Additionally, the compound has been integral in the synthesis of metal-organic frameworks. For instance, 3,5-pyrazoledicarboxylic acid, a related compound, was used by J. Xia and colleagues (2007) to assemble a series of lanthanide-based coordination polymers. These polymers exhibited varying structural dimensions due to the lanthanide contraction effect, suggesting the versatility of such compounds in constructing MOFs with diverse properties Xia et al., 2007.
properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHJKIOPBQHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




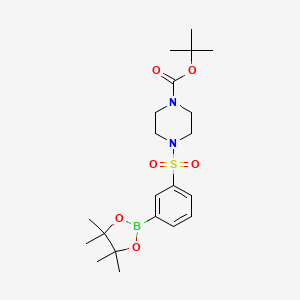

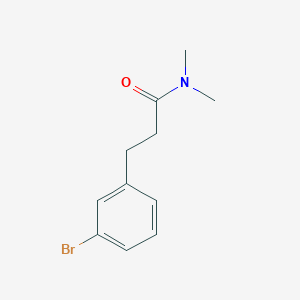
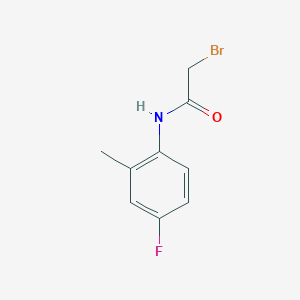
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
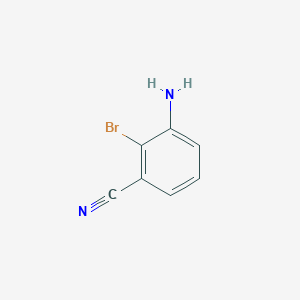
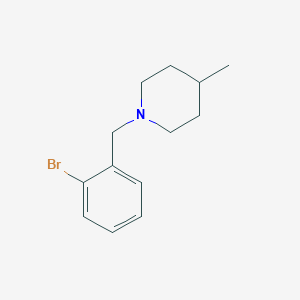
![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)
![1-[(6-Chloropyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1526409.png)

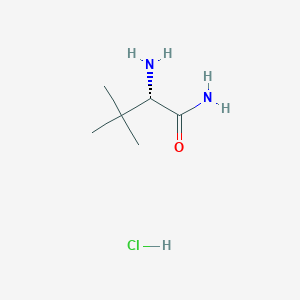
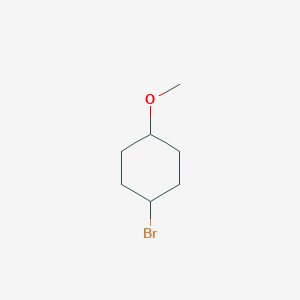
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)